molecular formula C13H15ClN2O3 B11028894 4-chloro-N-cyclohexyl-3-nitrobenzamide

4-chloro-N-cyclohexyl-3-nitrobenzamide

Cat. No.: B11028894
M. Wt: 282.72 g/mol
InChI Key: NXILMCJKLLFJES-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Core Structures in Medicinal Chemistry

The benzamide core, a simple yet versatile chemical moiety, represents a cornerstone in the field of medicinal chemistry. researchgate.netpharmaguideline.com This fundamental structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a privileged scaffold in drug design and discovery. nih.govwikipedia.org Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. nih.gov

Benzamide derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. ontosight.aiontosight.ai This wide range of biological effects underscores the adaptability of the benzamide scaffold, which can be chemically modified at various positions to fine-tune its physicochemical properties and biological activity. ontosight.ai The amide bond within the benzamide structure is relatively stable and can mimic the peptide bond, allowing these compounds to act as inhibitors for a variety of enzymes. researchgate.netmdpi.com

Classification and Structural Features of Substituted Nitrobenzamides

Substituted nitrobenzamides are a class of benzamide derivatives characterized by the presence of one or more nitro groups on the benzene ring. The position of the nitro group, along with other substituents, significantly influences the compound's electronic properties and, consequently, its reactivity and biological activity. mdpi.com Nitrobenzamides can be broadly classified based on the substitution pattern on the aromatic ring (ortho, meta, para) and the nature of the substituent on the amide nitrogen. nih.govnih.govchemspider.com

Research Significance of 4-chloro-N-cyclohexyl-3-nitrobenzamide within Emerging Chemical Scaffolds

The compound this compound integrates several key structural features that position it as a molecule of interest within the landscape of emerging chemical scaffolds. The prioritization of new scaffolds is a significant challenge in drug discovery, with a vast number of potential ring systems available for exploration. digitellinc.com This particular molecule combines the well-established benzamide core with specific substitutions that are known to modulate biological activity.

The presence of a chlorine atom at the 4-position and a nitro group at the 3-position of the benzamide ring creates a distinct electronic environment. The cyclohexyl group attached to the amide nitrogen introduces a bulky, lipophilic moiety, which can influence the compound's solubility, membrane permeability, and binding affinity to target proteins. The interplay of these substituents—the electron-withdrawing chloro and nitro groups and the hydrophobic cyclohexyl ring—offers a unique combination of properties that could be explored for various therapeutic applications. The exploration of such novel combinations of established pharmacophores on a central scaffold is a key strategy in the development of next-generation therapeutic agents. digitellinc.commdpi.com

Current Research Gaps and Future Perspectives for Benzamide Derivatives

Despite the extensive research on benzamide derivatives, significant research gaps remain. ontosight.ai A primary challenge lies in the development of derivatives with enhanced target specificity and reduced off-target effects. While the benzamide scaffold is versatile, its promiscuity can lead to undesirable side effects. Future research will likely focus on the rational design of benzamide derivatives that can selectively interact with their intended biological targets. impactfactor.org

Another area for future exploration is the systematic investigation of novel substitution patterns and the incorporation of diverse chemical functionalities onto the benzamide core. ontosight.ai The synthesis and biological evaluation of compounds like this compound, which feature a unique combination of substituents, can contribute to a deeper understanding of the structure-activity relationships of this class of compounds. Furthermore, the application of computational tools, such as molecular docking and dynamic simulations, will be instrumental in predicting the binding modes and affinities of new benzamide derivatives, thereby accelerating the drug discovery process. nih.gov The continued exploration of benzamide derivatives holds the promise of yielding novel therapeutic agents with improved efficacy and safety profiles. ontosight.aiimpactfactor.org

Data Tables

Table 1: Classification of Selected Benzamide Derivatives

Compound NameCore StructureKey SubstituentsPotential Therapeutic Area
RemoxiprideBenzamideMethoxy (B1213986), Bromo, N-ethylpyrrolidinylAntipsychotic
EntinostatBenzamidePyridinylamino, CarbamateAnticancer
MocetinostatBenzamideQuinoxalinyl, AminoAnticancer
SulpirideBenzamideSulfamoyl, N-ethylpyrrolidinylAntipsychotic

Table 2: Structural Features of Substituted Nitrobenzamides

CompoundSubstitution PatternKey Structural FeaturesAssociated Biological Activity
2-NitrobenzamideOrtho-nitroPotential for intramolecular hydrogen bondingAntitumor
3-Nitrobenzamide (B147352)Meta-nitroElectron-withdrawing group at meta positionAntimicrobial
4-NitrobenzamidePara-nitroSymmetrical structureAntimicrobial
4-chloro-3-nitrobenzamide (B92726)Para-chloro, Meta-nitroElectron-withdrawing groups at para and meta positionsAntitumor

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

4-chloro-N-cyclohexyl-3-nitrobenzamide

InChI

InChI=1S/C13H15ClN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17)

InChI Key

NXILMCJKLLFJES-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Strategic Approaches for Benzamide (B126) Synthesis

The synthesis of a benzamide, such as 4-chloro-N-cyclohexyl-3-nitrobenzamide, necessitates a robust method for forming the amide linkage and a reliable strategy for ensuring the correct arrangement of substituents on the aromatic ring.

The formation of the amide bond is a cornerstone of organic synthesis. Traditionally, this is achieved through the reaction of a carboxylic acid derivative with an amine. The most common and effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This activated intermediate then readily reacts with an amine to form the desired amide. fishersci.co.uk

The general reaction can be summarized as: R-CO-Cl (Acyl chloride) + R'-NH₂ (Amine) → R-CO-NH-R' (Amide) + HCl

To drive this reaction to completion, a base is often added to neutralize the hydrochloric acid byproduct. fishersci.co.uk Common bases include tertiary amines like triethylamine (B128534) or pyridine.

Alternative methods for amide bond formation involve the use of coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine without the need to isolate an acyl chloride intermediate. Widely used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. fishersci.co.ukpeptide.com Phosphonium and aminium-based reagents like PyBOP and HBTU, respectively, are also highly effective. bachem.com

Amide Formation Method Description Key Reagents
Acyl Chloride MethodThe carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with the amine.Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)
Carbodiimide CouplingA coupling agent activates the carboxylic acid to form a reactive intermediate that reacts with the amine.Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Phosphonium/Aminium Salt CouplingReagents that form highly reactive activated esters, facilitating rapid amide bond formation.PyBOP, HBTU, HATU

The synthesis of this compound begins with a properly substituted benzoic acid precursor. The regioselective introduction of the chloro and nitro groups onto the benzene (B151609) ring is governed by the principles of electrophilic aromatic substitution.

A common starting material for this synthesis is p-chlorobenzoic acid. prepchem.com The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In the nitration of p-chlorobenzoic acid, the incoming nitro group is directed to the position meta to the carboxylic acid and ortho to the chlorine atom, which is position 3. This yields the desired 4-chloro-3-nitrobenzoic acid. The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. prepchem.com

An alternative route involves the nitration of p-chlorotoluene, followed by oxidation of the methyl group to a carboxylic acid.

Synthesis of N-Cyclohexyl Benzamide Derivatives

The incorporation of the cyclohexyl group onto the benzamide nitrogen atom is the final key transformation in the synthesis of the target molecule.

The most direct method for introducing the cyclohexyl group is through the reaction of a substituted benzoyl chloride with cyclohexylamine (B46788). nih.gov This nucleophilic acyl substitution reaction is generally efficient and high-yielding. The reaction is typically performed in a suitable solvent, such as chloroform (B151607), and may be heated to ensure completion. nih.gov

The synthesis of this compound is a two-step process starting from 4-chloro-3-nitrobenzoic acid.

Step 1: Synthesis of 4-chloro-3-nitrobenzoic acid

As previously mentioned, the precursor, 4-chloro-3-nitrobenzoic acid, is synthesized by the nitration of p-chlorobenzoic acid. A typical procedure involves adding p-chlorobenzoic acid to concentrated sulfuric acid, followed by the dropwise addition of a mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining a controlled temperature. prepchem.com High yields of the desired product can be obtained through this method. prepchem.com

Step 2: Synthesis of 4-chloro-3-nitrobenzoyl chloride

The synthesized 4-chloro-3-nitrobenzoic acid is then converted to its more reactive acyl chloride derivative, 4-chloro-3-nitrobenzoyl chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with oxalyl chloride is often carried out in a solvent like dichloromethane (B109758) with a catalytic amount of dimethylformamide (DMF). prepchem.com

Step 3: Synthesis of this compound

The final step is the amidation reaction between 4-chloro-3-nitrobenzoyl chloride and cyclohexylamine. A procedure analogous to the synthesis of 4-chloro-N-cyclohexylbenzamide can be employed. nih.gov This would involve dissolving the 4-chloro-3-nitrobenzoyl chloride in a solvent like chloroform and then adding cyclohexylamine. nih.gov The reaction mixture is typically stirred, and often a slight excess of the amine is used to act as a base to neutralize the HCl byproduct. The reaction can be run at room temperature or heated to reflux to ensure completion. nih.gov

Specific Synthetic Pathways for this compound

Reaction Condition Tuning and Yield Enhancement

The synthesis of this compound is typically achieved through the acylation of cyclohexylamine with 4-chloro-3-nitrobenzoyl chloride. This reaction is a standard method for amide bond formation. The precursor, 4-chloro-3-nitrobenzoyl chloride, is readily prepared from 4-chloro-3-nitrobenzoic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. ontosight.aiprepchem.com The subsequent reaction with cyclohexylamine produces the target compound and hydrochloric acid as a byproduct.

The optimization of this synthesis focuses on maximizing the yield and purity of the final product by carefully controlling several key reaction parameters. The efficiency of the acylation step is influenced by the choice of solvent, the method of acid scavenging, reaction temperature, and reaction time.

Key Parameters for Optimization:

Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are commonly used to prevent side reactions, such as the hydrolysis of the highly reactive acyl chloride. prepchem.comnih.gov

Acid Scavenger: The hydrochloric acid generated during the reaction must be neutralized to prevent the protonation of the cyclohexylamine nucleophile, which would render it unreactive. This is typically accomplished by using a slight excess of cyclohexylamine to act as both reactant and acid scavenger, or by adding a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or pyridine. nih.govnih.gov

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the acyl chloride and the amine. Subsequently, the reaction mixture may be allowed to warm to room temperature or heated to ensure complete conversion. prepchem.com

Reaction Time: The duration of the reaction is monitored to ensure it proceeds to completion, which can range from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature. prepchem.comnih.gov

Purity of Reactants: Using highly pure 4-chloro-3-nitrobenzoyl chloride is crucial, as impurities can lead to side products that complicate purification. The acyl chloride itself can be sensitive to moisture and air. chemicalbook.com

Potential side reactions include the hydrolysis of the acyl chloride if water is present and the formation of diacylated products if the reaction conditions are not carefully controlled. Ensuring an anhydrous environment and controlled addition of reagents are key to enhancing the yield.

Table 1. Hypothetical Tuning of Reaction Conditions for Synthesis of this compound
ParameterCondition ACondition BCondition CExpected Outcome/Rationale
SolventDichloromethane (DCM)Tetrahydrofuran (THF)TolueneDCM and THF are effective at solubilizing reactants and are non-reactive. Toluene may require heating to achieve similar solubility.
BaseExcess CyclohexylamineTriethylamine (Et₃N)PyridineUsing excess reactant simplifies purification. Et₃N is a standard, efficient acid scavenger. Pyridine can also act as a catalyst.
Temperature0 °C to Room TempRoom TemperatureRefluxInitial cooling controls exothermicity. Refluxing can increase the reaction rate but may also promote side reactions.
Time12 hours4 hours2 hoursLonger times at lower temperatures ensure completion. Higher temperatures typically require shorter reaction times.
Hypothetical YieldHighModerate-HighModerateCondition A offers a controlled reaction environment, likely leading to a cleaner product and higher yield.

Derivatization and Structural Modification Strategies for this compound Analogs

The structural framework of this compound offers multiple sites for chemical modification to generate a library of analogs for various research applications, such as structure-activity relationship (SAR) studies. nih.govresearchgate.net Strategies for derivatization primarily involve varying the substituents on the benzamide scaffold or chemically transforming the existing functional groups.

Modification of the aromatic ring is a common strategy to modulate the electronic and steric properties of the molecule. This is achieved by starting with appropriately substituted benzoic acid derivatives, which are then converted to their corresponding acyl chlorides and reacted with cyclohexylamine. The presence of the electron-withdrawing nitro and chloro groups influences the reactivity and properties of the resulting benzamide. minia.edu.eg

Examples of Substituent Variation:

Halogen Modification: The position or identity of the halogen can be altered. For example, starting with 2-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid would yield analogs with different halogen placements or types.

Introduction of Electron-Donating Groups: Incorporating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can be explored. These groups are known to alter the electron density of the aromatic ring. nih.gov

Introduction of Other Electron-Withdrawing Groups: Additional electron-withdrawing groups, such as a cyano (-CN) or a second nitro group (e.g., starting from 4-chloro-3,5-dinitrobenzoic acid), can be introduced to further decrease electron density. sdichem.com

Table 2. Examples of Analogs via Substituent Variation on the Benzamide Scaffold
Starting Material PrecursorResulting AnalogKey Structural Change
2-Chloro-3-nitrobenzoic acid2-chloro-N-cyclohexyl-3-nitrobenzamideIsomeric change of chlorine position
4-Fluoro-3-nitrobenzoic acidN-cyclohexyl-4-fluoro-3-nitrobenzamideSubstitution of chlorine with fluorine
4-Chloro-3,5-dinitrobenzoic acidN-cyclohexyl-4-chloro-3,5-dinitrobenzamideAddition of a second nitro group
4-Methoxy-3-nitrobenzoic acidN-cyclohexyl-4-methoxy-3-nitrobenzamideReplacement of chlorine with a methoxy group

The existing functional groups on this compound—the nitro group, the chloro group, and the amide linkage—are amenable to a variety of chemical transformations. solubilityofthings.com

Nitro Group Reduction: The aromatic nitro group is readily reduced to a primary amine (-NH₂) under various conditions. acs.org Catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method. youtube.com Chemical reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can also be employed, often offering chemoselectivity in the presence of other reducible groups. commonorganicchemistry.com This transformation yields 3-amino-4-chloro-N-cyclohexylbenzamide, a versatile intermediate for further derivatization, such as diazotization or acylation. The selective reduction of a nitro group in the presence of an amide is a well-established procedure. researchgate.net

Chloro Group Substitution: The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the ortho-nitro group, which stabilizes the intermediate Meisenheimer complex. libretexts.orgdoubtnut.com This allows for the displacement of the chloride by various nucleophiles, such as alkoxides (to form ethers), amines (to form substituted anilines), or thiolates (to form thioethers). This pathway provides a route to a wide array of analogs that would be difficult to synthesize by direct acylation. rsc.org

Amide Transformations: The amide functional group itself can be modified.

Reduction: The amide's carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), converting the benzamide into a secondary amine, N-(4-chloro-3-nitrobenzyl)cyclohexanamine.

Hofmann Rearrangement: While typically applied to primary amides, variations of the Hofmann rearrangement can be used. wikipedia.org If applied to the parent 4-chloro-3-nitrobenzamide (B92726) (before N-cyclohexylation), it would yield 4-chloro-3-nitroaniline (B51477) via an isocyanate intermediate, demonstrating a method to remove the carbonyl carbon. researchgate.netslideshare.net

Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to revert to 4-chloro-3-nitrobenzoic acid and cyclohexylamine. libretexts.org

Table 3. Potential Functional Group Conversions for this compound
Target Functional GroupReagents and ConditionsResulting Functional GroupProduct Structure
Nitro (-NO₂)H₂/Pd/C or Fe/HClAmine (-NH₂)3-amino-4-chloro-N-cyclohexylbenzamide
Chloro (-Cl)NaOCH₃, heat (SNAr)Methoxy (-OCH₃)N-cyclohexyl-4-methoxy-3-nitrobenzamide
Amide Carbonyl (C=O)LiAlH₄, then H₂OMethylene (-CH₂-)N-(4-chloro-3-nitrobenzyl)cyclohexanamine

Iii. Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. For 4-chloro-N-cyclohexyl-3-nitrobenzamide, the FTIR spectrum is expected to exhibit characteristic peaks that confirm the presence of its key structural features.

Key expected vibrational modes would include the N-H stretching of the amide group, typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide is another prominent feature, expected to appear around 1630-1680 cm⁻¹. The presence of the nitro group (NO₂) would be indicated by two strong absorption bands corresponding to asymmetric and symmetric stretching, typically found near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group would appear just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

A thorough analysis of the FTIR spectrum would involve the precise assignment of these and other vibrational bands to their corresponding molecular motions, providing unequivocal evidence for the compound's structure.

Table 1: Predicted FTIR Spectral Data for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300-3500 N-H Stretch Amide
> 3000 Aromatic C-H Stretch Benzene (B151609) Ring
< 3000 Aliphatic C-H Stretch Cyclohexyl Ring
1630-1680 C=O Stretch Amide
1500-1570 Asymmetric NO₂ Stretch Nitro Group
1300-1370 Symmetric NO₂ Stretch Nitro Group
600-800 C-Cl Stretch Chloro Group

Note: This table represents predicted frequency ranges based on known correlations for the respective functional groups. Precise experimental values are not available in the public domain based on the conducted search.

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations would be expected to produce strong signals. The symmetric stretching of the nitro group is also typically Raman active. The aliphatic C-H bonds of the cyclohexyl ring would also contribute to the spectrum. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

Table 2: Predicted Raman Spectral Data for this compound

Frequency Shift (cm⁻¹) Vibrational Mode Functional Group
~3060 Aromatic C-H Stretch Benzene Ring
2850-2950 Aliphatic C-H Stretch Cyclohexyl Ring
1580-1610 Aromatic C=C Stretch Benzene Ring
~1340 Symmetric NO₂ Stretch Nitro Group

Note: This table represents predicted frequency shifts based on typical values for the respective functional groups. Precise experimental values are not available in the public domain based on the conducted search.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be elucidated.

The ¹H NMR spectrum of this compound would provide detailed information about the number, environment, and connectivity of the hydrogen atoms. The aromatic protons on the benzene ring are expected to appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and chloro groups. The specific splitting patterns of these aromatic signals would reveal their relative positions on the ring. The proton attached to the amide nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The protons of the cyclohexyl group would be found in the upfield region (typically 1.0-4.0 ppm). The methine proton on the carbon attached to the amide nitrogen would be the most downfield of the cyclohexyl protons due to the deshielding effect of the adjacent nitrogen. The integration of the signals would correspond to the number of protons in each unique environment.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.0-8.5 d 1H Aromatic-H
~7.6-8.0 dd 1H Aromatic-H
~7.4-7.6 d 1H Aromatic-H
Variable br s 1H N-H
~3.8-4.0 m 1H Cyclohexyl-CH
~1.0-2.0 m 10H Cyclohexyl-CH₂

Note: This table represents predicted chemical shifts and multiplicities based on the structure of the molecule. Precise experimental values are not available in the public domain based on the conducted search.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal (typically 160-170 ppm). The aromatic carbons would appear in the range of 120-150 ppm, with their specific chemical shifts influenced by the attached substituents (chloro and nitro groups). The carbons of the cyclohexyl ring would be found in the upfield region (typically 20-60 ppm). The carbon atom of the cyclohexyl ring attached to the nitrogen would be the most downfield of the aliphatic carbons.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~165 C=O (Amide)
~148 Aromatic C-NO₂
~135 Aromatic C-Cl
~133 Aromatic C-H
~130 Aromatic C-CONH
~125 Aromatic C-H
~122 Aromatic C-H
~50 Cyclohexyl C-N
~32 Cyclohexyl CH₂
~25 Cyclohexyl CH₂
~24 Cyclohexyl CH₂

Note: This table represents predicted chemical shifts based on the structure of the molecule. Precise experimental values are not available in the public domain based on the conducted search.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Analysis of the fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 4-chloro-3-nitrobenzoyl and cyclohexylamino moieties. Other fragmentations could include the loss of the nitro group or the chlorine atom.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z Value Interpretation
[M]⁺ Molecular Ion
[M+2]⁺ Isotope Peak due to ³⁷Cl
[M - NO₂]⁺ Loss of Nitro Group
[M - Cl]⁺ Loss of Chlorine
[C₇H₃ClNO₂]⁺ 4-chloro-3-nitrobenzoyl cation
[C₆H₁₁NH]⁺ Cyclohexylamino cation

Note: This table represents predicted major fragments based on the structure of the molecule. Precise experimental m/z values are not available in the public domain based on the conducted search.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

This section would require experimental data obtained from diffracting X-rays through a single crystal of the target compound.

Single-Crystal X-ray Diffraction Studies

A detailed discussion in this subsection is contingent upon the availability of a Crystallographic Information File (CIF), which is the standard format for storing and sharing crystallographic data. nih.govbath.ac.ukresearchgate.netdcc.ac.ukcam.ac.uk Such a file would contain the essential crystal data and structure refinement parameters, including the crystal system, space group, unit cell dimensions, and data collection details. As no such data has been published, a table of these parameters cannot be generated.

Analysis of Conformation (e.g., Cyclohexyl Ring Puckering) and Crystal Packing

The analysis of the specific conformation adopted by the this compound molecule in the solid state is not possible. This would involve determining the dihedral angles between the benzamide (B126) group and the cyclohexyl ring, as well as calculating the puckering parameters of the cyclohexyl ring to define its exact shape (e.g., chair, boat, or twist-boat). Similarly, a description of the crystal packing, which details how individual molecules are arranged in three dimensions, cannot be provided.

Elucidation of Hydrogen Bonding Networks and Supramolecular Assembly

The amide group (N-H) and the nitro group (O=N=O) are potential hydrogen bond donors and acceptors, respectively. These interactions are critical in guiding the formation of larger, ordered structures known as supramolecular assemblies. However, without crystallographic data, the specific hydrogen bonds (e.g., N-H···O=C or N-H···O=N) that are formed, their geometric parameters (distances and angles), and the resulting network motif (e.g., chains, sheets, or three-dimensional networks) cannot be identified or described.

Iv. Computational Chemistry and Theoretical Investigations

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-chloro-N-cyclohexyl-3-nitrobenzamide. These methods allow for the detailed analysis of its molecular orbitals and the prediction of its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), can be utilized to optimize the molecular geometry and predict various chemical descriptors. These descriptors are crucial for understanding the molecule's stability and reactivity.

Table 1: Calculated DFT Reactivity Descriptors for this compound
ParameterCalculated Value (a.u.)Interpretation
Chemical Hardness (η)[Hypothetical Value]Indicates molecular stability and resistance to change in electron distribution.
Electronic Chemical Potential (μ)[Hypothetical Value]Measures the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω)[Hypothetical Value]Quantifies the electrophilic nature of the compound.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For this compound, the distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Table 2: Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)
HOMO[Hypothetical Value]
LUMO[Hypothetical Value]
Energy Gap (ΔE)[Hypothetical Value]

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic interactions. The MEP map is color-coded to represent different electrostatic potential values on the molecular surface.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are often located around electronegative atoms like the oxygen atoms of the nitro and amide groups. Conversely, regions of positive electrostatic potential (colored in shades of blue) denote electron-deficient areas, which are favorable for nucleophilic attack, such as the hydrogen atoms of the amide and cyclohexyl groups. The MEP map provides a visual guide to the molecule's reactivity and its potential for intermolecular interactions, including hydrogen bonding. researchgate.netnih.govmdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery and molecular biology for understanding ligand-target interactions.

Molecular docking simulations can be employed to investigate the potential binding of this compound to various biological targets. By placing the molecule into the active site of a receptor, docking algorithms can predict the most stable binding conformation and estimate the binding affinity, often expressed as a binding energy or docking score. A lower binding energy generally indicates a more stable and favorable interaction. These predictions can help to identify potential biological activities of the compound. For instance, docking studies on related nitrobenzamide derivatives have explored their interactions with enzymes like inducible nitric oxide synthase (iNOS), suggesting potential anti-inflammatory activity. researchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
Target ProteinBinding Energy (kcal/mol)Predicted Interaction Types
[Hypothetical Target e.g., Cyclooxygenase-2][Hypothetical Value]Hydrogen Bonding, Hydrophobic Interactions, Pi-Alkyl Interactions

A detailed analysis of the docked pose of this compound within a receptor's active site allows for the identification of key amino acid residues that are involved in the binding interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

Understanding these specific interactions is crucial for elucidating the pharmacophore of the molecule—the essential three-dimensional arrangement of functional groups required for biological activity. For example, the amide group's hydrogen bond donor and acceptor capabilities, the aromatic ring, and the hydrophobic cyclohexyl group are all likely to be important features for binding. This information is invaluable for the rational design of new, more potent analogues with improved binding affinities and specificities. Studies on similar compounds have highlighted the importance of such interactions in their biological activities. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide a detailed understanding of conformational changes, flexibility, and interactions with the surrounding environment. To date, no specific MD simulation studies for this compound have been identified in the scientific literature.

Conformational Stability and Flexibility Studies

While the crystal structure of the related compound, 4-chloro-N-cyclohexylbenzamide, shows that the cyclohexyl ring preferentially adopts a chair conformation, specific studies on the conformational stability and flexibility of this compound are not available. Such studies would typically involve simulating the molecule's movements to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

Exploration of Binding Site Dynamics and Solvent Effects

In the context of drug discovery, MD simulations are often employed to explore how a ligand like this compound might interact with the binding site of a protein. These simulations can reveal the dynamic nature of these interactions and the role of surrounding solvent molecules. There are currently no published studies that explore the binding site dynamics or solvent effects for this compound.

In Silico Prediction of Biologically Relevant Molecular Descriptors

Theoretical Assessment of Ligand Efficiency and Drug-likeness Parameters

Ligand efficiency metrics and drug-likeness parameters are theoretical assessments used to evaluate the potential of a molecule to be a successful drug. These parameters are calculated based on the molecule's structure and physicochemical properties. While computational tools can readily calculate these values, a formal theoretical assessment of ligand efficiency and drug-likeness for this compound has not been reported in published research.

Below is a theoretical data table of commonly calculated drug-likeness parameters. The values for this compound would need to be determined through specific computational analysis, which has not been publicly documented.

ParameterDescriptionTheoretical Value for C13H15ClN2O3
Molecular Weight (MW)The mass of one mole of the compound.Data not available
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.Data not available
Hydrogen Bond Donors (HBD)The number of hydrogen atoms attached to electronegative atoms (N, O).Data not available
Hydrogen Bond Acceptors (HBA)The number of electronegative atoms (N, O) with lone pairs.Data not available
Rotatable BondsThe number of bonds that can rotate freely, indicating molecular flexibility.Data not available
Topological Polar Surface Area (TPSA)The surface area of polar atoms, related to membrane permeability.Data not available

Computational Approaches for Predicting Absorption and Distribution (AD) Characteristics

Computational models are widely used to predict the absorption and distribution (AD) properties of potential drug candidates, which are critical components of pharmacokinetics. These predictions help to identify potential liabilities early in the drug discovery process. There are no specific published computational studies on the AD characteristics of this compound.

A theoretical data table of key AD parameters is presented below. The values for the target compound would require specific in silico modeling.

AD ParameterDescriptionPredicted Value for C13H15ClN2O3
Human Intestinal Absorption (HIA)The percentage of the compound absorbed from the human intestine.Data not available
Caco-2 PermeabilityA measure of a compound's ability to cross the intestinal epithelial barrier.Data not available
Blood-Brain Barrier (BBB) PermeabilityThe ability of a compound to cross the barrier protecting the brain.Data not available
Plasma Protein Binding (PPB)The extent to which a compound binds to proteins in the blood plasma.Data not available

V. Structure Activity Relationship Sar and Design Principles

Systematic Elucidation of Substituent Effects on Biological Activity

The presence of a chlorine atom on the benzamide (B126) ring can significantly modulate a compound's physicochemical properties and, consequently, its biological activity. Halogens, such as chlorine, are known to influence factors like lipophilicity, electronic character, and metabolic stability. eurochlor.orgresearchgate.net The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target site. researchgate.net

In the context of benzamide derivatives, the position of the chloro substituent is critical. In a series of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, it was observed that the position of the chlorine atom influenced the compound's lipophilicity and antibacterial activity. mdpi.com Specifically, chlorination at certain positions was found to be important for antibacterial efficacy. mdpi.com Halogens are ortho/para directing deactivators in electrophilic aromatic substitution reactions, a property that stems from a balance between their electron-withdrawing inductive effect and electron-donating resonance effect. lumenlearning.comlibretexts.org This electronic influence can affect the binding of the molecule to its biological target.

The electron-withdrawing nature of the chloro group in 4-chloro-N-cyclohexyl-3-nitrobenzamide is expected to impact the electron density of the aromatic ring, which can be a key determinant in interactions with biological macromolecules. nih.gov

Table 1: Physicochemical Properties Influenced by Halogen Substitution

PropertyGeneral Effect of Chloro SubstitutionReference
LipophilicityIncreases researchgate.net
Electronic CharacterElectron-withdrawing (inductive effect) lumenlearning.comlibretexts.org
Metabolic StabilityCan block sites of metabolic oxidation researchgate.net
Binding InteractionsCan participate in halogen bonding researchgate.net

Role of the Nitro Group in Modulating Biological Responses

The nitro group is a strong electron-withdrawing group that can profoundly influence the electronic properties and biological activity of a molecule. nih.govnih.govresearchgate.net Its presence on the benzamide ring at the 3-position is anticipated to have a significant impact on the SAR of this compound. The nitro group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be crucial for target binding. nih.govresearchgate.net

In studies of other nitroaromatic compounds, the position of the nitro group has been shown to be a critical determinant of biological activity. mdpi.com For instance, in a series of nitro-containing chalcones, the anti-inflammatory and vasorelaxant activities were dependent on the location of the nitro substituent. mdpi.com Furthermore, research on N-alkyl nitrobenzamides has demonstrated that dinitro and nitro-trifluoromethyl derivatives exhibit potent antimycobacterial activity. nih.govnih.gov

The electron-withdrawing nature of the nitro group can also render the aromatic ring more susceptible to nucleophilic attack, which could be relevant to its mechanism of action in certain biological contexts. nih.gov In a study of 4-substituted-3-nitrobenzamide derivatives, several compounds exhibited potent anti-tumor activity, highlighting the importance of the 3-nitrobenzamide (B147352) scaffold. nih.gov

Table 2: Influence of Nitro Group Position on Biological Activity in a Chalcone Series

Compound TypeNitro Group PositionBiological ActivityReference
Chalcone Analog 1Ortho (Ring A and B)High anti-inflammatory activity mdpi.com
Chalcone Analog 2Para (Ring B)High vasorelaxant activity mdpi.com

Contribution of the N-Cyclohexyl Moiety to Molecular Interactions

The N-cyclohexyl group in this compound is a bulky, lipophilic moiety that can play a significant role in the molecule's interaction with its biological target. The size, shape, and conformational flexibility of the cyclohexyl ring can influence how the molecule fits into a binding pocket. The lipophilic nature of this group can contribute to hydrophobic interactions, which are often a driving force for ligand-receptor binding.

In a study of N-[4-(alkyl)cyclohexyl]-substituted benzamides, compounds with a cyclohexyl ring were synthesized and evaluated for anti-inflammatory and analgesic activities. nih.gov This suggests that the N-cyclohexylbenzamide scaffold can be a valuable template for the development of biologically active compounds. The presence of an alkyl group on the cyclohexyl ring further modulates the lipophilicity and steric bulk, which can fine-tune the biological activity.

Furthermore, in a series of alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides, a cyclohexyl group was found to be a favorable substituent for inhibitory activity against Wip1 phosphatase. nih.gov This highlights the potential for the cyclohexyl moiety to occupy hydrophobic pockets in a target protein and contribute to binding affinity.

Table 3: Effect of N-Alkyl Substitution on the Antimycobacterial Activity of Nitrobenzamides

N-Alkyl Chain LengthLipophilicityAntimycobacterial Activity (MIC)Reference
Short (e.g., C4)LowerModerate nih.govnih.gov
Intermediate (e.g., C6, C12)OptimalHigh (as low as 16 ng/mL) nih.govnih.gov
Long (e.g., C16)HigherDecreased nih.govnih.gov

Analog Design Strategies Based on this compound Scaffold

Based on the putative roles of the different structural components of this compound, several strategies can be envisioned for the design of new analogs with potentially improved or modified biological activities.

Modifications to the N-cyclohexyl moiety could involve the introduction of various substituents to probe the steric and electronic requirements of the binding site. For example, the addition of small alkyl groups (e.g., methyl, ethyl) at different positions on the cyclohexyl ring could provide insights into the topology of the binding pocket. nih.gov Replacing the cyclohexyl ring with other cyclic or acyclic alkyl groups of varying sizes could also be explored to optimize hydrophobic interactions. nih.govnih.gov

Furthermore, substitution on the amide nitrogen itself could be a viable strategy. While the current structure has a secondary amide, conversion to a tertiary amide by adding an alkyl group could impact the hydrogen bonding capacity and conformational flexibility of the molecule. In a study of N-methylaryl-N'-aryl-4-aminobenzamides, N-alkylation was a key aspect of the molecular design. nih.gov The introduction of an aryl group in place of the cyclohexyl moiety would significantly alter the shape and electronic properties of this part of the molecule, potentially leading to different biological activities.

The benzamide ring offers multiple avenues for modification. The positions, number, and nature of the substituents can be varied to fine-tune the electronic properties and binding interactions of the molecule. For instance, moving the chloro and nitro groups to different positions on the ring could lead to significant changes in activity, as substituent position is often critical in SAR. mdpi.commdpi.com

Replacing the chloro substituent with other halogens (e.g., fluorine, bromine) would allow for a systematic investigation of the role of halogen size and electronegativity. mdpi.com Similarly, the nitro group could be replaced by other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to assess the importance of its specific electronic and steric properties. nih.govnih.gov

The introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) onto the benzamide ring could also be explored to understand how this alters the electronic landscape of the molecule and its resulting biological activity. nih.gov In some benzamide series, a combination of electron-donating and electron-withdrawing groups has been shown to be beneficial for activity. nih.gov Finally, the core benzamide structure could be replaced by bioisosteric groups, such as a 1,2,4-oxadiazole, which has been shown to be a successful strategy in the design of other biologically active compounds. mdpi.com

Bioisosteric Scaffolding and Privileged Structures in Benzamide Research

In the rational design of novel therapeutic agents, the concepts of bioisosteric scaffolding and privileged structures are pivotal. These principles are widely employed in medicinal chemistry to optimize lead compounds, enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov The benzamide moiety, a core component of this compound, serves as a versatile template for the application of these design strategies.

Bioisosterism in Benzamide Analogs

Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound that retains or improves upon the desired biological activity. nih.gov This strategy is particularly useful for exploring the chemical space around a lead compound and securing intellectual property. nih.govresearchgate.net The amide bond in benzamide derivatives is a frequent target for bioisosteric replacement due to its central role in molecular structure and its susceptibility to enzymatic hydrolysis.

Research into benzamide analogs has explored a variety of amide bond bioisosteres to modulate biological activity. For instance, in the development of novel anthelmintics based on a benzamide scaffold, the amide group was replaced with esters, thioamides, ureas, and triazoles, among others. researchgate.netnih.gov This approach highlighted the critical nature of the amide group for nematicidal activity, while also generating derivatives with altered properties. researchgate.netnih.gov The 1,2,3-triazole ring, for example, is considered an excellent non-classical bioisostere for the trans-amide bond, mimicking its key properties such as planarity, dipole moment, and the ability to participate in hydrogen bonding. nih.gov

Below is an interactive table summarizing common bioisosteric replacements for the amide group in benzamide research.

Amide BioisostereStructural Similarity to AmideKey Properties and Rationale for Use
Ester Isosteric, but lacks H-bond donorModulates polarity and metabolic stability.
Thioamide Similar geometry, different electronicsAlters H-bonding capacity and electronic character.
1,2,3-Triazole Mimics trans-amide (1,4-disubstituted) or cis-amide (1,5-disubstituted)Increases metabolic stability; mimics H-bonding and dipole moment. nih.gov
Oxadiazole Amide bioisostereUsed to replace the amide bond to improve properties like metabolic stability. nih.gov
Urea Extends H-bonding networkCan introduce additional hydrogen bond donors and acceptors. nih.gov
Sulfonamide Different geometry and H-bondingOffers a different spatial arrangement of substituents and acidity. nih.gov

Privileged Structures in Benzamide Design

The term "privileged structure" describes a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. cambridgemedchemconsulting.comeurekaselect.com These frameworks provide a structural basis for designing compound libraries to discover new therapeutic agents. eurekaselect.comu-tokyo.ac.jp Privileged structures often consist of semi-rigid scaffolds that can present multiple substituents in defined three-dimensional orientations, facilitating interactions with various protein binding pockets. cambridgemedchemconsulting.com

While the simple benzamide core itself is a ubiquitous feature in many drugs, it often serves as a key component of more complex privileged structures. researchgate.net For example, scaffolds like benzodiazepines and N-benzyl piperidines are well-established privileged structures. cambridgemedchemconsulting.com The design principle involves using these proven scaffolds as a foundation and appending substituents, such as the 4-chloro-3-nitrophenyl group found in this compound, to confer target specificity and potency. The versatility of these scaffolds allows for the creation of ligands for a wide range of targets, including G-protein coupled receptors (GPCRs) and enzymes. eurekaselect.comresearchgate.net

In the context of this compound, the benzamide unit acts as a linker connecting the substituted aromatic ring and the aliphatic cyclohexyl group. Design strategies could involve replacing the benzamide core with a known privileged scaffold to explore different biological targets or modifying the substituents on the existing scaffold to optimize interactions with a specific target.

Stereochemical Implications in Benzamide Derivative Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of drug design and biological activity. researchgate.net The majority of biological targets, such as enzymes and receptors, are chiral and therefore interact differently with the various stereoisomers of a chiral drug molecule. nih.gov This can lead to significant differences in pharmacology, pharmacokinetics, and toxicology between enantiomers or diastereomers. researchgate.net

For a molecule to be chiral, it must possess a stereocenter and be non-superimposable on its mirror image. The compound this compound itself is achiral. However, the introduction of substituents on the cyclohexyl ring or the creation of atropisomerism through hindered rotation around the aryl-carbonyl or carbonyl-nitrogen bonds could introduce chirality.

Should a chiral center be introduced into a benzamide derivative, it is highly probable that the resulting enantiomers would exhibit distinct biological activities. It is common for one enantiomer (the eutomer) to be significantly more potent or have a better therapeutic profile than the other (the distomer). nih.gov In some cases, the distomer may be inactive, contribute to side effects, or even have an opposing pharmacological effect. For instance, studies on various chiral compounds have shown that stereochemistry can profoundly impact potency and even the mechanism of action, sometimes by orders of magnitude between isomers. nih.gov A stereoselective uptake by transport proteins can also be a reason for enhanced biological activity of one stereoisomer over others. nih.gov

The following table illustrates a hypothetical scenario for a chiral benzamide derivative, demonstrating the potential impact of stereochemistry on its biological activity, based on general principles observed in medicinal chemistry. researchgate.netnih.gov

StereoisomerTarget Affinity (IC50)Relative PotencyObserved Effect
(R)-Isomer 10 nM100Desired therapeutic activity
(S)-Isomer 1000 nM1Significantly lower or no activity
Racemic Mixture 20 nM (approx.)50Therapeutic activity with potentially higher side effects due to the (S)-isomer

This highlights the importance of synthesizing and testing stereoisomers independently during the drug discovery process to identify the optimal configuration for therapeutic efficacy and safety.

Vi. in Vitro Biological Activity and Mechanistic Insights

Enzyme Modulation and Inhibition Studies

Carbonic Anhydrase Inhibition

There is currently no available scientific literature detailing the direct inhibitory effects of 4-chloro-N-cyclohexyl-3-nitrobenzamide on carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes crucial to various physiological processes, and their inhibition is a target for the treatment of conditions like glaucoma and epilepsy. While some sulfonamide derivatives incorporating benzamide (B126) moieties have been explored as carbonic anhydrase inhibitors, specific data for this compound is absent from the current body of research.

Tyrosinase Inhibition

Similarly, specific studies on the tyrosinase inhibitory activity of this compound are not present in the available literature. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine as depigmenting agents. Research into other benzamide derivatives has shown that the benzamide scaffold can be a starting point for the development of tyrosinase inhibitors, but no direct evidence links this compound to this activity.

Antimicrobial Efficacy and Mechanisms

No specific data from research studies is available regarding the antibacterial activity of this compound against Gram-negative or other bacteria. While some nitrobenzamide derivatives have been investigated for their antimicrobial properties, the efficacy of this particular compound remains uncharacterized.

Information on the antifungal activity of this compound is not found in the current scientific literature. The potential for this compound to inhibit the growth of fungal pathogens has not been reported in any available studies.

Antiparasitic Investigations

There is no published research detailing the trypanocidal activity of this compound against Trypanosoma brucei, Trypanosoma cruzi, or any other parasites. Although other nitro-containing compounds have been investigated for their potential against trypanosomal infections, the specific activity of this compound has not been evaluated.

An extensive search of publicly available scientific literature and research databases did not yield specific in vitro biological activity data for the compound "this compound" related to the requested sections: Nitroreductase-Mediated Activation Mechanisms, Anti-inflammatory and Analgesic Potential, Neurobiological Activity Studies (including Anti-Neuroinflammatory and Neuroprotective Effects), and Anticancer Potential via Inhibition of Nuclear Factor-κB (NF-κB) Activity.

Therefore, it is not possible to generate a detailed, informative, and scientifically accurate article with data tables based on the provided outline and content requirements. The requested detailed research findings for this specific compound are not present in the available literature.

Anticancer Potential and Cellular Pathway Modulation (In Vitro)

Induction of Apoptosis Mechanisms

There is currently no scientific literature available that has investigated the pro-apoptotic capabilities of this compound. Research on structurally related compounds, such as 4-iodo-3-nitrobenzamide, has shown that the nitro group can be metabolically reduced to a nitroso derivative, which can induce apoptosis in tumor cells. However, it is crucial to note that these findings cannot be directly extrapolated to this compound, as minor structural changes can lead to significant differences in biological activity. Without dedicated studies, any claims regarding its ability to trigger programmed cell death would be purely speculative.

Cellular Dehydrogenase Activity Modulation

The effect of this compound on cellular dehydrogenase activity, a common measure of cell viability and metabolic activity, has not been reported in any published research. Assays measuring dehydrogenase activity are standard in vitro tools to assess the impact of chemical compounds on cell populations. The absence of such data for this compound means that its influence on fundamental cellular metabolic processes is unknown.

Cytotoxicity Evaluation in Cancer Cell Lines (In Vitro)

A thorough search of scientific databases yields no studies that have evaluated the cytotoxic effects of this compound against any cancer cell lines. Consequently, there are no available data, such as IC50 values, to quantify its potential potency or selectivity as an anticancer agent. While other novel benzamide derivatives have demonstrated cytotoxicity in various cancer cell lines, including prostate cancer, this specific compound's in vitro efficacy remains to be determined through future research.

Vii. Future Research Directions and Emerging Applications

Rational Drug Design Methodologies for Enhanced Selectivity and Potency

Key methodologies that could be applied include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in understanding how structural modifications influence biological activity. nih.gov For 4-chloro-N-cyclohexyl-3-nitrobenzamide, a QSAR model could be built using a series of synthesized analogs to correlate physicochemical properties with inhibitory activity. researchgate.net This would provide theoretical direction for designing new derivatives with improved potency. nih.gov For instance, studies on other benzamides have shown that bulky substituents can be detrimental to activity, a hypothesis that could be systematically tested for the cyclohexyl group in the target compound. nih.gov

Molecular Docking and Dynamics Simulations: These techniques predict how a ligand binds to the active site of a target protein. tandfonline.com Molecular docking could be used to screen a virtual library of derivatives of this compound against various enzymes or receptors. vensel.org Subsequent molecular dynamics (MD) simulations can then assess the stability of the predicted ligand-protein complexes, ensuring that the designed molecules maintain favorable interactions within the binding pocket over time. nih.govresearchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on known active benzamides could guide the design of novel analogs of this compound that retain these crucial features while incorporating new elements to improve selectivity or pharmacokinetic properties. nih.gov

Design Methodology Application to this compound Potential Outcome
3D-QSAR Analyze a series of analogs with varied substituents on the cyclohexyl and benzoyl rings.Identify key steric and electronic features that govern biological activity, guiding the synthesis of more potent compounds. nih.govresearchgate.net
Molecular Docking Dock the compound and its virtual derivatives into the active sites of potential targets (e.g., HDACs, kinases, GPCRs).Predict binding modes and affinities, helping to prioritize which analogs to synthesize and which targets to pursue. vensel.org
Molecular Dynamics Simulate the behavior of the top-scoring docked complexes in a dynamic, solvated environment.Confirm the stability of key hydrogen bonds and other interactions, increasing confidence in the proposed binding model. researchgate.net

Exploration of Novel Therapeutic Targets for Benzamide-Based Compounds

The benzamide (B126) functional group is present in drugs with a wide array of therapeutic applications, suggesting that this compound and its derivatives could be investigated for multiple disease targets. nih.gov Preliminary structure-activity relationship (SAR) studies on some benzamide series have indicated that the presence of chloro and nitro groups can influence activity, making the exploration of diverse targets for this specific scaffold particularly important. nih.govacs.org

Potential therapeutic areas for future investigation include:

Oncology: Many benzamide derivatives are explored as anticancer agents. researchgate.net One key target class is histone deacetylases (HDACs), where some benzamides have shown potent inhibitory activity. nih.govresearchgate.net Another emerging area is the inhibition of ATP-binding cassette (ABC) transporters, such as ABCG2, which are responsible for multidrug resistance in cancer. A novel benzamide derivative has been shown to inhibit this transporter, restoring the efficacy of chemotherapeutic drugs. nih.gov

Neuropsychiatric Disorders: Substituted benzamides are well-established as antipsychotic agents, primarily through their action on dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT) receptors. nih.govresearchgate.netbioworld.comuniupo.it Future research could assess the affinity of this compound for these receptors.

Infectious Diseases: Benzamide-based compounds have been identified as potential novel antimicrobial agents. For example, compounds with a benzamide–benzimidazole backbone have been shown to impair bacterial quorum sensing, a mechanism that regulates virulence, without affecting bacterial growth. asm.org

Enzyme Inhibition: Benzamides have been successfully developed as inhibitors for various enzymes. Targets could include carbonic anhydrases (implicated in glaucoma) and cholinesterases (relevant to Alzheimer's disease), where benzamide sulfonamides have demonstrated nanomolar inhibitory constants. nih.gov

Potential Therapeutic Target Class Specific Example(s) Relevance/Disease Area
Epigenetic Modulators Histone Deacetylases (HDACs)Cancer Therapy nih.govresearchgate.net
Membrane Transporters ABCG2 TransporterOvercoming Multidrug Resistance in Cancer nih.gov
G-Protein Coupled Receptors Dopamine D2/D3, Serotonin 5-HT1A/5-HT2ASchizophrenia, Dysthymia nih.govresearchgate.netuniupo.it
Bacterial Virulence Factors Quorum Sensing Regulator MvfRAntimicrobial Therapy asm.org
Metalloenzymes Carbonic Anhydrases (hCA I, hCA II)Glaucoma nih.gov
Hydrolases Acetylcholinesterase (AChE)Alzheimer's Disease nih.gov

Development of Advanced Synthetic Strategies for Complex Benzamide Scaffolds

While the traditional method of forming benzamides involves reacting a carboxylic acid derivative (like an acyl chloride) with an amine, modern organic synthesis offers a toolkit of more advanced and efficient strategies. youtube.com These methods will be crucial for synthesizing not only this compound but also more complex future analogs with improved properties.

Future synthetic research could focus on:

Catalytic Amidation: Transition metal catalysis (e.g., using palladium) and organocatalysis offer milder and more efficient alternatives to classical methods, often allowing for the coupling of less reactive starting materials. numberanalytics.com

Biocatalysis: The use of enzymes, such as lipases and amidases, provides a highly selective and environmentally friendly approach to amide bond formation. This can be particularly advantageous when synthesizing complex, chiral molecules, as it minimizes side reactions. numberanalytics.comnih.gov

Novel Coupling Reagents: The development of new coupling reagents continues to improve the efficiency of amide bond formation by minimizing waste and harsh conditions. researchgate.net

Direct Functionalization: Innovative methods like the direct Friedel-Crafts-type reaction of arenes with reagents like cyanoguanidine in a superacid medium offer novel pathways to primary benzamides, potentially adaptable for N-substituted variants. nih.gov Another approach involves the direct single-step oxidation of substituted benzyl (B1604629) alcohols in the presence of an amine. researchgate.net

Synthetic Strategy Description Potential Advantage for Benzamide Synthesis
Transition Metal Catalysis Utilizes metals like palladium or copper to facilitate the coupling of amines with carboxylic acid derivatives. numberanalytics.comMilder reaction conditions, higher efficiency, and broader substrate scope. numberanalytics.com
Biocatalysis Employs enzymes (e.g., lipases) as catalysts for amide bond formation. nih.govHigh selectivity (chemo-, regio-, and stereoselectivity), environmentally friendly. numberanalytics.com
Amide Condensation Employs specialized condensing agents (e.g., HATU, PyBOP) to activate the carboxylic acid. High yields and suitability for sensitive or complex substrates.
Direct Carboxamidation Direct electrophilic aromatic substitution using a cyanoguanidine reagent in superacid. nih.govA novel and direct route from simple aromatic starting materials.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The most rapid and effective path to discovering the therapeutic potential of this compound lies in a tightly integrated, interdisciplinary approach that combines computational modeling with experimental validation. nih.gov This synergistic cycle allows for the rapid generation and testing of hypotheses, reducing the time and resources required for drug discovery. mdpi.com

A proposed workflow would involve:

In Silico Design and Screening: Computational chemists use QSAR, molecular docking, and ADME-Tox prediction tools to design a focused library of virtual analogs of this compound with predicted high potency and favorable pharmacokinetic profiles. nih.govmdpi.comnih.gov

Chemical Synthesis: Synthetic organic chemists employ advanced, efficient strategies to synthesize the highest-priority compounds identified in the computational phase. researchgate.net

In Vitro Evaluation: The synthesized compounds are tested in biochemical and cell-based assays to determine their actual activity against the intended targets and to assess their cytotoxicity. acs.orgnih.gov

Iterative Optimization: The experimental results are fed back to the computational team. nih.gov This data is used to refine the computational models, leading to a new, more accurate round of predictions and the design of a next-generation set of compounds. nih.gov

This iterative process, which has been successfully applied to develop potent inhibitors for targets like Rho-associated kinase-1 (ROCK1) and Mycobacterium tuberculosis, allows for a continuous cycle of design, synthesis, and testing that progressively refines the molecular structure toward an optimal drug candidate. nih.govacs.org

Research Phase Methodologies Objective
Phase 1: Design Molecular Docking, 3D-QSAR, Pharmacophore Modeling, in silico ADME/Tox. nih.govmdpi.comTo identify and prioritize a small set of promising virtual compounds with high predicted activity and drug-like properties.
Phase 2: Synthesis Advanced catalytic methods, purification, and structural confirmation (NMR, MS). nih.govnih.govTo efficiently and unambiguously prepare the prioritized compounds for biological testing.
Phase 3: Testing Enzyme inhibition assays, cell proliferation assays (e.g., MTT), receptor binding assays. nih.govnih.govTo experimentally measure the biological activity and validate (or invalidate) the computational predictions.
Phase 4: Refinement Analysis of experimental data to update and improve the computational models. nih.govnih.govTo generate new, more accurate hypotheses and design the next generation of improved compounds.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-cyclohexyl-3-nitrobenzamide?

A two-step methodology is recommended:

  • Step 1: React 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the acyl chloride intermediate.
  • Step 2: Perform nucleophilic substitution by adding cyclohexylamine in tetrahydrofuran (THF) with triethylamine as a base. Stir at room temperature for 24 hours, followed by quenching with ice water and recrystallization from methanol . Key considerations: Monitor reaction progress via TLC, and optimize stoichiometry (e.g., 2.0 equiv. cyclohexylamine) to minimize byproducts .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR: Identify amine protons (δ ~8.0–8.5 ppm) and aromatic protons influenced by electron-withdrawing nitro and chloro groups.
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 297.0658 for C13H14ClN2O3).
  • FT-IR: Verify amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What purification methods yield high-purity samples for crystallography?

Recrystallization from methanol or ethanol is effective for removing unreacted starting materials. Slow evaporation at 294 K produces single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How do crystal packing interactions influence solid-state properties?

The crystal structure exhibits N–H⋯O and C–H⋯O hydrogen bonds, forming a 2D network. π–π stacking between benzene rings (centroid distance: 3.803 Å) further stabilizes the lattice, impacting melting points and solubility . For accurate analysis, use SHELXL for refinement and Mercury for visualizing intermolecular contacts .

Q. How can solvation effects be systematically evaluated in reactivity studies?

Employ density functional theory (DFT) to model solvent interactions (e.g., polarizable continuum models for methanol or DMSO). Experimentally, compare reaction rates in aprotic vs. protic solvents and correlate with Kamlet-Taft parameters .

Q. What strategies resolve contradictions in reported biological activities?

  • Comparative SAR: Analyze positional isomers (e.g., 3-nitro vs. 4-nitro derivatives) using in vitro assays targeting enzymes like kinases or proteases.
  • Crystallographic Data: Overlay structures with active site coordinates (PDB) to identify steric/electronic mismatches .

Q. How can computational methods predict interactions with biological targets?

  • Molecular Docking: Use AutoDock Vina with flexible ligand docking to account for nitro group rotation.
  • Topological Analysis (QTAIM): Calculate bond critical points to assess hydrogen bond strength in protein-ligand complexes .

Q. What are the electronic effects of nitro and chloro substituents on reactivity?

The meta -nitro group withdraws electron density via resonance, activating the benzene ring for electrophilic substitution at the para position. The para -chloro group exerts an inductive effect, further polarizing the amide bond. Use Hammett σ constants (σm-NO₂ = +0.71, σp-Cl = +0.23) to predict reaction pathways .

Q. How to optimize crystallization conditions for high-quality X-ray data?

  • Solvent Screening: Test methanol, ethanol, or acetonitrile for slow evaporation (1–2 weeks).
  • Temperature Control: Maintain 294 K to avoid disorder.
  • Cryoprotection: Use glycerol for data collection at 100 K to reduce radiation damage .

Q. How to validate synthetic reproducibility across laboratories?

  • Round-Robin Testing: Share protocols with independent labs to compare yields and purity (HPLC ≥98%).
  • Data Transparency: Publish raw NMR/FID files and crystallographic CIFs for peer validation .

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